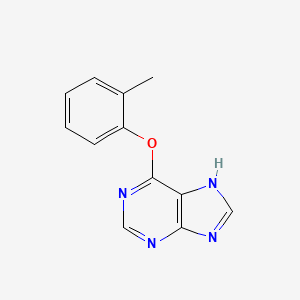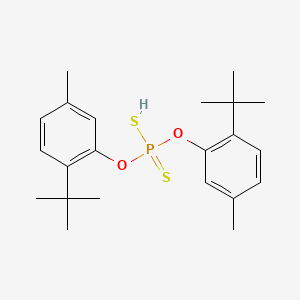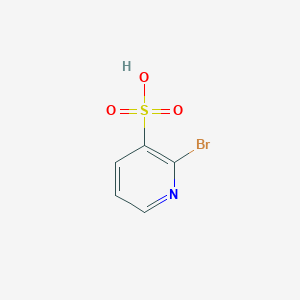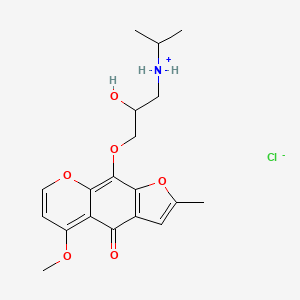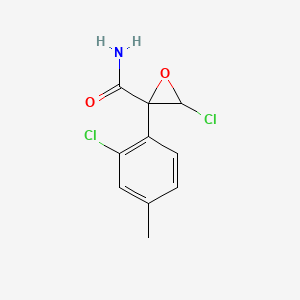
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide: is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a chloro-substituted oxirane ring and a carboxamide group attached to a chloromethylphenyl moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring is formed through an epoxidation reaction, where a suitable precursor, such as a chloromethylphenyl derivative, is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the oxirane intermediate with an amine, such as ammonia or a primary amine, under mild conditions to form the desired carboxamide product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques like recrystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro groups are replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The oxirane ring can be oxidized to form diols or other oxidized derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) under basic conditions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives such as hydroxyl, amino, or thiol compounds.
Oxidation: Formation of diols or other oxidized products.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Drug Development: Explored as a potential lead compound in drug development for its unique structural features.
Medicine:
Pharmaceutical Research: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry:
Polymer Production: Used in the production of specialty polymers and resins.
Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparaison Avec Des Composés Similaires
2-Chloro-4-methylphenyl oxirane: Similar structure but lacks the carboxamide group.
3-Chloro-2-methylphenyl oxirane: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness:
Structural Features:
Reactivity: The compound’s ability to undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, makes it versatile in synthetic chemistry.
Propriétés
Numéro CAS |
23474-38-6 |
|---|---|
Formule moléculaire |
C10H9Cl2NO2 |
Poids moléculaire |
246.09 g/mol |
Nom IUPAC |
3-chloro-2-(2-chloro-4-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO2/c1-5-2-3-6(7(11)4-5)10(9(13)14)8(12)15-10/h2-4,8H,1H3,(H2,13,14) |
Clé InChI |
RUCYUEOPKJWVRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2(C(O2)Cl)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


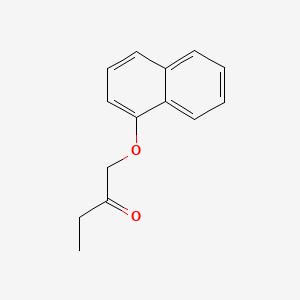
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)

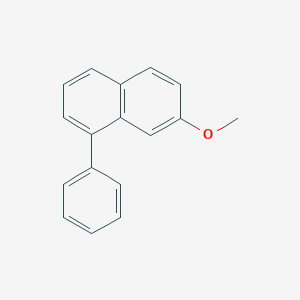
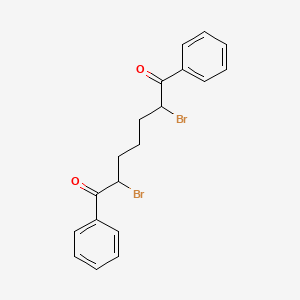

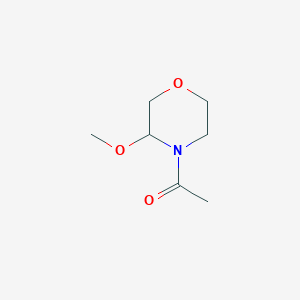
![1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-](/img/structure/B13755717.png)

